An In-depth Technical Guide to 3-Azido-5-bromobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 3-Azido-5-bromobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive overview of 3-Azido-5-bromobenzoic acid, a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development. While a specific CAS number for this compound is not cataloged in major chemical databases, indicating its status as a novel or non-commercial substance, its synthesis is readily achievable from a commercially available precursor. This document outlines a reliable synthetic route, details expected chemical and physical properties, emphasizes critical safety protocols, and explores its potential applications, particularly as a versatile building block in bioconjugation and medicinal chemistry.
Compound Identification and Synthesis
1.1. Identifiers of the Starting Material: 3-Amino-5-bromobenzoic acid
For clarity and procurement purposes, the identifiers for the key starting material are provided below.
| Identifier | Value |
| CAS Number | 42237-85-4 |
| IUPAC Name | 3-Amino-5-bromobenzoic acid |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1)Br)N)C(=O)O |
1.2. Proposed Synthesis: Diazotization and Azidation
The conversion of an aromatic amine to an aryl azide is a well-established and reliable transformation in organic synthesis. The most common method proceeds via a two-step, one-pot reaction involving the initial formation of a diazonium salt, followed by its reaction with an azide source.
Causality Behind Experimental Choices: The diazotization reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable at higher temperatures and can decompose. The use of a strong acid like hydrochloric acid is essential for the in situ generation of nitrous acid from sodium nitrite, which is the diazotizing agent. The subsequent addition of sodium azide provides the nucleophile that displaces the diazonium group to form the desired aryl azide.
1.2.1. Detailed Experimental Protocol
This protocol is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Standard Glassware (Beaker, Erlenmeyer flask, Separatory funnel)
Procedure:
-
Diazotization:
-
In a beaker, dissolve the desired amount of 3-Amino-5-bromobenzoic acid in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.[1][2]
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to stir at 0 °C for one hour and then let it gradually warm to room temperature, continuing to stir for an additional 1-2 hours.[2]
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Azido-5-bromobenzoic acid.[2]
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
1.2.2. Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Azido-5-bromobenzoic acid.
Physicochemical Properties and Characterization
The following properties are predicted based on the structure of 3-Azido-5-bromobenzoic acid and data from analogous compounds.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Appearance | Expected to be a solid, possibly crystalline, ranging from off-white to pale yellow. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. |
| Melting Point | Not determined. For comparison, 3-bromobenzoic acid has a melting point of 155-158 °C.[3] |
2.1. Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-9 ppm).[4] The three aromatic protons will appear as distinct signals, likely multiplets, due to their unique chemical environments.
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be significantly downfield.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration is expected around 2100-2150 cm⁻¹. Other characteristic peaks will include the C=O stretch of the carboxylic acid and C-H stretches in the aromatic region.[4]
Safety and Handling
3.1. Hazard Identification and Mitigation
Organic azides are energetic compounds and must be handled with extreme caution.[5][6]
-
Explosion Hazard: Low molecular weight organic azides can be shock, heat, and friction sensitive.[5][7] The "Rule of Six" suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic group (like an azide).[8] 3-Azido-5-bromobenzoic acid has a carbon-to-azide ratio of 7:1, which suggests it may have moderate stability, but caution is still paramount.
-
Toxicity: The azide ion is toxic and has a toxicity profile similar to cyanide.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and always work in a well-ventilated fume hood.[9]
-
Decomposition: Organic azides can decompose upon exposure to heat or light.[7] Store in a cool, dark place.
3.2. Safe Handling Practices
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood.[9] A blast shield is recommended, especially when working with larger quantities.
-
Handling Precautions:
-
Waste Disposal: Azide waste should be collected in a designated, labeled container and kept separate from acidic waste.[7]
Reactivity and Applications in Drug Development
The utility of 3-Azido-5-bromobenzoic acid lies in the versatile reactivity of its functional groups.
4.1. Key Functional Group Reactivity
-
Azide Group: The azide functionality is a cornerstone of "click chemistry," a concept developed by K. Barry Sharpless.[10] It readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form stable 1,2,3-triazole linkages.[11][12] This reaction is highly efficient, regiospecific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation.[11]
-
Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, allowing for further functionalization or attachment to other molecules.
-
Bromo Group: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.
4.2. Logical Relationship of Functional Groups for Application
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-ブロモ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. ucd.ie [ucd.ie]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. uvic.ca [uvic.ca]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
